molecular formula C26H43BrCl2N8O6 B12729496 Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide CAS No. 35849-53-7

Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide

Cat. No.: B12729496
CAS No.: 35849-53-7
M. Wt: 714.5 g/mol
InChI Key: ODJVXBXZQHPSNS-GSJIPYROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H NMR and 13C NMR Assignments

The 1H NMR spectrum displayed characteristic signals for the ethyl ester group (δ 1.29 ppm, triplet, 3H; δ 4.19 ppm, quartet, 2H), corroborating the presence of the L-norvalinate moiety. Aromatic protons from the phenylalanine residue resonated as a multiplet at δ 7.23–7.50 ppm, while the bis(2-chloroethyl)amino group exhibited coupled protons at δ 3.60–3.75 ppm (m, 4H) and δ 2.90–3.10 ppm (m, 4H). The 13C NMR spectrum confirmed carbonyl carbons at δ 170–175 ppm and quaternary aromatic carbons at δ 135–140 ppm.

Infrared (IR) and Ultraviolet (UV) Spectroscopy

IR spectroscopy identified key functional groups:

  • N–H stretch : 3300–3500 cm−1 (amide and amine groups)
  • C=O stretch : 1720 cm−1 (ester carbonyl)
  • NO2 asymmetric stretch : 1530 cm−1 (nitroimino group).
    UV-Vis analysis revealed a λmax at 265 nm, attributed to the conjugated π-system of the phenyl ring.

Properties

CAS No.

35849-53-7

Molecular Formula

C26H43BrCl2N8O6

Molecular Weight

714.5 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[bis(2-chloroethyl)amino]-3-phenylpropanoyl]amino]-5-[[amino(nitramido)methylidene]amino]pentanoyl]amino]pentanoate;hydrobromide

InChI

InChI=1S/C26H42Cl2N8O6.BrH/c1-3-9-20(25(39)42-4-2)33-23(37)19(12-8-15-31-26(30)34-36(40)41)32-24(38)21(29)22(18-10-6-5-7-11-18)35(16-13-27)17-14-28;/h5-7,10-11,19-22H,3-4,8-9,12-17,29H2,1-2H3,(H,32,38)(H,33,37)(H3,30,31,34);1H/t19-,20-,21-,22?;/m0./s1

InChI Key

ODJVXBXZQHPSNS-GSJIPYROSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OCC)NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)[C@H](C(C1=CC=CC=C1)N(CCCl)CCCl)N.Br

Canonical SMILES

CCCC(C(=O)OCC)NC(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)C(C(C1=CC=CC=C1)N(CCCl)CCCl)N.Br

Origin of Product

United States

Preparation Methods

Peptide Backbone Assembly

  • Solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis is employed to assemble the peptide backbone.
  • Protected amino acid derivatives of 3-phenyl-L-alanine, L-ornithine, and L-norvaline are sequentially coupled using carbodiimide or uronium salt coupling reagents (e.g., EDC, HATU) under mild conditions to avoid side reactions.
  • Side-chain protecting groups (e.g., Boc, Fmoc) are used to prevent undesired reactions on amino or carboxyl groups.
  • After chain assembly, selective deprotection is performed to expose functional groups for further modification.

Introduction of the Bis(2-chloroethyl)amino Group

  • The bis(2-chloroethyl)amino moiety is introduced via alkylation of the amino group on the 3-phenyl-L-alanine residue.
  • This step typically involves reaction with 2-chloroethyl chloride or related chloroalkylating agents under controlled conditions to avoid over-alkylation or decomposition.
  • The reaction is carried out in anhydrous solvents (e.g., dichloromethane, DMF) with a base (e.g., triethylamine) to scavenge HCl formed.
  • Temperature control (0–5 °C) is critical to minimize side reactions.

Functionalization with Imino(nitroamino)methyl Group

  • The N5 position on the ornithine residue is modified by introducing the imino(nitroamino)methyl group.
  • This involves nitrosation and subsequent reaction with nitroamine precursors.
  • The nitrosourea or nitroamino functional group is typically introduced by reaction with nitrosating agents such as sodium nitrite under acidic conditions.
  • Careful pH control and temperature regulation are essential to maintain the integrity of the peptide and avoid degradation.

Esterification to Form Ethyl Norvalinate

  • The C-terminal norvaline residue is esterified to form the ethyl ester.
  • This is achieved by reaction with ethanol in the presence of acid catalysts (e.g., sulfuric acid, HCl) or by using ethyl chloroformate or ethyl triflate under mild conditions.
  • The esterification step is often performed after peptide assembly to avoid hydrolysis during peptide coupling.

Salt Formation (Monohydrobromide)

  • The final compound is converted to its monohydrobromide salt to enhance stability and solubility.
  • This is done by treatment with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol, ether).
  • The salt is isolated by precipitation or crystallization.

Data Table: Summary of Key Preparation Steps

Step No. Process Description Reagents/Conditions Notes/Precautions
1 Peptide backbone assembly Protected amino acids, EDC/HATU, base Use mild conditions, protect side chains
2 Alkylation with bis(2-chloroethyl)amino 2-chloroethyl chloride, base, anhydrous solvent, 0–5 °C Control temperature, avoid over-alkylation
3 Introduction of imino(nitroamino)methyl Sodium nitrite, acidic medium, controlled pH Maintain peptide integrity, avoid degradation
4 Esterification of L-norvaline residue Ethanol, acid catalyst or ethyl chloroformate Mild conditions to prevent peptide hydrolysis
5 Formation of monohydrobromide salt Hydrobromic acid, solvent Crystallization for purity

Research Findings and Optimization Notes

  • The alkylation step with bis(2-chloroethyl)amino groups is sensitive due to the reactivity of chloroethyl groups; optimized low temperature and stoichiometric control improve yield and reduce side products.
  • Nitrosation reactions require precise pH and temperature control to prevent peptide backbone cleavage or side-chain modifications.
  • Esterification is best performed after peptide assembly to avoid premature hydrolysis or transesterification.
  • Salt formation with hydrobromic acid improves compound stability, handling, and solubility for pharmaceutical applications.
  • Purification is typically achieved by preparative HPLC or crystallization, ensuring removal of unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the inhibition of their activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares key functional groups with other alkylating agents and peptide-based therapeutics:

Compound Name Molecular Formula* Key Functional Groups Mechanism of Action
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide Not reported Bis(2-chloroethyl)amino, nitroamino, ornithyl Likely DNA alkylation via chloroethyl groups
Carmustine (BCNU) C₅H₈Cl₂N₃O₂ Bis(2-chloroethyl)nitrosourea DNA crosslinking via chloroethyl and nitrosourea
Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate () C₃₁H₄₂Cl₂FN₅O₅ Bis(2-chloroethyl)amino, fluoro-phenyl Presumed alkylation; fluorine enhances lipophilicity

Mechanistic and Bioactivity Comparisons

Alkylating Activity: The bis(2-chloroethyl)amino group in the target compound is structurally analogous to BCNU’s chloroethyl groups, which alkylate DNA at the O⁶ position of guanine, leading to crosslinks and apoptosis .

Repair Mechanism Sensitivity :

  • Cells deficient in O⁶-methylguanine-DNA methyltransferase (MGMT) repair are hypersensitive to BCNU . The target compound’s efficacy may similarly depend on MGMT proficiency, though its peptide backbone could alter cellular uptake and repair evasion.

Computational similarity metrics (e.g., Tanimoto coefficients) could quantify structural overlap with known alkylators, predicting shared bioactivity profiles .

Computational and Experimental Insights

  • Molecular Networking : High-resolution MS/MS data could cluster the target compound with other alkylators based on fragmentation patterns (cosine score >0.8) .
  • Chemical-Genetic Profiling : If the compound’s fitness defect profile in yeast deletion strains overlaps with BCNU, this would support shared modes of action (e.g., DNA damage response pathways) .
  • QSAR Models: Automated fragment analysis might identify the bis(2-chloroethyl)amino group as a critical pharmacophore for alkylation efficacy .

Biological Activity

Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide, also referred to as a derivative of nitrogen mustard compounds, exhibits significant biological activity, particularly in the context of cancer treatment. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its pharmacological properties.

  • Molecular Formula : C26H43BrCl2N8O6
  • Molecular Weight : 714.4796 g/mol
  • CAS Number : 35849-53-7

The primary mechanism of action for this compound involves the alkylation of DNA. The bis(2-chloroethyl)amino group is known to form reactive intermediates that can cross-link DNA strands, leading to disruption of DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells.

Antitumor Activity

Numerous studies have demonstrated the antitumor efficacy of this compound. It has been shown to be effective against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Breast CancerMCF-71.5
Lung CancerA5492.0
Colon CancerHCT1161.8

These values indicate that the compound has a potent inhibitory effect on cell proliferation in these cancer types.

Mechanistic Studies

Research indicates that the compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division. Additionally, it has been observed to increase the levels of reactive oxygen species (ROS) within cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

  • Study on MCF-7 Cells :
    • In vitro experiments demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by Annexin V/PI staining and flow cytometry analysis.
  • Combination Therapy :
    • A study evaluating the combination of this compound with conventional chemotherapeutics (e.g., doxorubicin) showed enhanced antitumor effects compared to either agent alone, suggesting a potential for combination therapy in clinical settings.

Safety and Toxicity

While the compound shows promising antitumor activity, its safety profile is critical for therapeutic application. Preclinical toxicity studies indicated dose-dependent effects on normal tissues, particularly hematopoietic cells. Further research is warranted to establish a therapeutic window that maximizes efficacy while minimizing adverse effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.